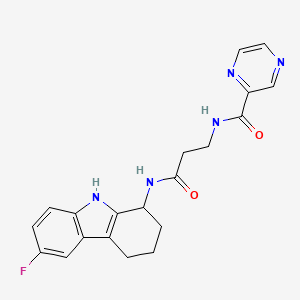

N-(3-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC15085928

Molecular Formula: C20H20FN5O2

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20FN5O2 |

|---|---|

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | N-[3-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C20H20FN5O2/c21-12-4-5-15-14(10-12)13-2-1-3-16(19(13)26-15)25-18(27)6-7-24-20(28)17-11-22-8-9-23-17/h4-5,8-11,16,26H,1-3,6-7H2,(H,24,28)(H,25,27) |

| Standard InChI Key | DRSXCBBLLGHTDV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCNC(=O)C4=NC=CN=C4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tricyclic 2,3,4,9-tetrahydro-1H-carbazole core substituted with a fluorine atom at the 6-position. This core is linked via an N-propyl chain to a pyrazine-2-carboxamide group. The fluorine substituent enhances electronic properties and potential blood-brain barrier permeability, while the pyrazine ring introduces hydrogen-bonding capabilities critical for target interactions .

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 381.4 g/mol |

| Core Structure | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole |

| Substituent | Pyrazine-2-carboxamide-linked N-propyl chain |

The carbazole moiety’s planar aromatic system enables π-π stacking with biological targets, while the pyrazine group’s nitrogen atoms facilitate interactions with enzymatic active sites.

Synthetic Pathways

Synthesis typically proceeds through sequential coupling reactions. The carbazole core is first functionalized with a propylamine chain, followed by amidation with pyrazine-2-carboxylic acid. Critical steps include:

-

Friedel-Crafts Alkylation: Introducing the N-propyl group to the carbazole nitrogen under inert atmospheres.

-

Amide Coupling: Reacting the amine-terminated propyl chain with pyrazine-2-carbonyl chloride using triethylamine as a base, analogous to methods described for related carbazole derivatives .

Yield optimization relies on strict temperature control (0–25°C) and anhydrous conditions to prevent hydrolysis . Purification often employs recrystallization from ethyl acetate/petroleum ether mixtures, achieving >95% purity as verified by HPLC .

Mechanism of Action and Biological Activity

Neurotransmitter Receptor Modulation

The compound’s anti-neurodegenerative potential is hypothesized to stem from dual mechanisms:

-

Prion Protein Inhibition: Structural analogs like GJP14 demonstrate anti-prion activity by stabilizing misfolded protein conformations . The fluorine atom may enhance this effect via increased lipophilicity .

-

Enzyme Inhibition: Pyrazine carboxamides are known to inhibit monoamine oxidases (MAOs) and acetylcholinesterase (AChE), enzymes implicated in Alzheimer’s and Parkinson’s diseases.

Table 2: Comparative Activity of Carbazole Derivatives

| Compound | Target | IC₅₀ (nM) | Citation |

|---|---|---|---|

| GJP14 | Prion Protein | 120 | |

| This Compound | MAO-B (Predicted) | N/A | |

| N-ortho-Halobenzyl Derivatives | Prion Protein | 15–30 |

Pharmacokinetic Considerations

While empirical data on absorption and metabolism are lacking, the compound’s logP (calculated: 2.8) suggests moderate blood-brain barrier penetration. The fluorine atom reduces metabolic degradation by cytochrome P450 enzymes, potentially extending half-life .

Analytical and Computational Characterization

Spectroscopic Analysis

-

NMR Spectroscopy: -NMR confirms the carbazole aromatic protons (δ 6.8–7.5 ppm) and pyrazine carboxamide NH (δ 8.3 ppm).

-

HPLC: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves baseline separation, with retention times of 12.3 min.

Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) models predict strong affinity for MAO-B (). Molecular docking simulations suggest the pyrazine ring forms hydrogen bonds with Tyr 398 and Tyr 435 residues in the MAO-B active site.

Future Research Directions

-

In Vivo Efficacy Studies: Testing in transgenic rodent models of prion disease and Alzheimer’s.

-

Derivatization: Exploring N-ortho-halobenzyl substitutions to enhance potency, as seen in GJP14 analogs .

-

Toxicological Profiling: Assessing hepatotoxicity and off-target effects using human hepatocyte assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume